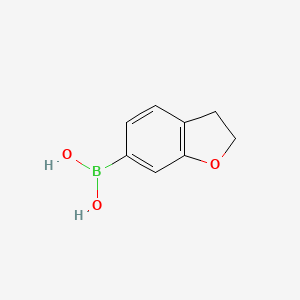

(2,3-Dihydrobenzofuran-6-yl)boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQULHKYTKYFWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCO2)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726700 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763120-44-1 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydrobenzofuran 6 Yl Boronic Acid

Established Synthetic Routes for Arylboronic Acids

Arylboronic acids are crucial intermediates in modern organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.gov Consequently, numerous methods for their synthesis have been developed.

One of the earliest and most fundamental methods for creating a carbon-boron bond involves the reaction of a highly nucleophilic organometallic species with a boron electrophile, typically a trialkyl borate (B1201080). nih.gov This process begins with the formation of an arylmetal intermediate from an aryl halide.

Two common approaches are:

Grignard Reaction: An aryl halide (e.g., aryl bromide) reacts with magnesium metal to form an arylmagnesium halide (Grignard reagent).

Lithium-Halogen Exchange: An aryl halide is treated with an organolithium reagent, such as n-butyllithium, typically at low temperatures, to replace the halogen with lithium. researchgate.net

The resulting arylmetal compound is then treated with a borate ester, like trimethyl borate or triisopropyl borate. researchgate.net This is followed by acidic hydrolysis to yield the final arylboronic acid. youtube.com Although widely used, these methods can be limited by the harsh conditions required to form the organometallic intermediate, which may not be compatible with sensitive functional groups.

Table 1: Examples of Arylboronic Acid Synthesis via Arylmetal Intermediates

| Aryl Halide Precursor | Organometallic Route | Borate Ester | Final Product | Reference |

| Aryl Bromide | Grignard Formation (Mg) | Triisopropyl borate | Arylboronic Acid | organic-chemistry.org |

| Aryl Bromide | Lithium-Halogen Exchange (nBuLi) | Triisopropyl borate | Arylboronic Acid | researchgate.net |

Transmetalation of Aryl Silanes and Stannanes

Arylboronic acids can also be synthesized via transmetalation, a process involving the exchange of an organic group between two metals. In this context, an aryl group is transferred from silicon or tin to boron. The reaction typically involves treating an arylsilane (RSiR₃) or an arylstannane (RSnR₃) with a boron halide, such as boron tribromide (BBr₃). nih.govwikipedia.org The resulting dihaloborane intermediate is then hydrolyzed to afford the arylboronic acid. This method is a key step in various catalytic cycles but can also be used for the direct synthesis of boronic acids. nih.gov

The Miyaura borylation reaction is a powerful and widely used method that involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron. nih.govwikipedia.org This reaction offers significant advantages over traditional organometallic methods, including milder reaction conditions and excellent tolerance for a wide variety of functional groups. organic-chemistry.org The initial product is typically a boronate ester, which can be readily hydrolyzed to the corresponding boronic acid. nih.gov

The choice of palladium catalyst and ligands is crucial for achieving high efficiency, with combinations like Pd(dba)₂ and sterically bulky phosphine ligands being common. organic-chemistry.org This method has become a preferred route for synthesizing complex arylboronic acids.

Table 2: Overview of Miyaura Borylation Reaction

| Component | Description | Common Examples |

| Aryl Electrophile | An aryl compound with a leaving group. | Aryl iodides, bromides, chlorides, triflates |

| Boron Reagent | A source of the boryl group. | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane |

| Catalyst | Typically a palladium(0) complex. | Pd(OAc)₂, PdCl₂(dppf) |

| Base | Required for the catalytic cycle. | Potassium acetate (B1210297) (KOAc), Potassium carbonate (K₂CO₃) |

Direct Borylation via Transition Metal-Catalyzed Aromatic C-H Functionalization

As a more atom-economical approach, direct C-H borylation has emerged as a powerful tool for synthesizing arylboronic acids. nih.gov This method avoids the need for pre-functionalized aryl halides by directly converting a C-H bond on an aromatic ring into a C-B bond. Iridium-based catalysts, often in combination with specific bidentate ligands, are particularly effective for this transformation. organic-chemistry.orgberkeley.edunih.gov

The regioselectivity of C-H borylation is typically governed by steric factors, with the boryl group being introduced at the least hindered position on the aromatic ring. nih.gov This provides a complementary strategy to traditional electrophilic aromatic substitution. The reaction is performed with a diboron reagent like B₂pin₂, and the resulting boronate ester can be converted to the boronic acid if desired. berkeley.edu

Targeted Synthesis of Dihydrobenzofuran-Derived Boronic Acids

While the general methods above can be adapted to produce (2,3-Dihydrobenzofuran-6-yl)boronic acid from a suitable dihydrobenzofuran halide, targeted strategies often involve constructing the heterocyclic ring system as a key step.

A specific synthetic route has been developed for creating libraries of compounds based on the benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds. acs.org This multi-step process begins with commercially available salicylaldehydes.

The initial step involves the reaction of a salicylaldehyde with ethyl 2-diazoacetate. acs.orgorgsyn.org This reaction, often catalyzed by an acid like HBF₄·OEt₂, is followed by dehydration with concentrated sulfuric acid to furnish a 3-ethoxycarbonyl benzofuran. acs.org These benzofuran intermediates can then be transformed into benzofuran-2-boronic acid derivatives using a strong base like lithium diisopropylamide (LDA) and an electrophilic boron source such as trimethyl borate. acs.org

To obtain the desired 2,3-dihydrobenzofuran scaffold, the 2-arylbenzofuran-3-carboxylate intermediate is subjected to a reduction step. Treatment with magnesium in a mixture of THF and methanol (B129727) can reduce the double bond of the furan (B31954) ring, yielding the corresponding trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate. acs.orgorgsyn.org Subsequent hydrolysis of the ester and boronic acid installation on the benzene (B151609) ring would lead to the target class of compounds.

Table 3: Synthetic Sequence for Dihydrobenzofuran Scaffolds

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1 | Salicylaldehyde, Ethyl 2-diazoacetate | 1. HBF₄·OEt₂, rt2. H₂SO₄, rt | 3-Carboxylate Benzofuran | 20-73% | acs.org |

| 2 | 3-Carboxylate Benzofuran | LDA, Trimethyl borate, -78 °C | Benzofuran-2-boronic acid derivative | 88-98% | acs.org |

| 3 | 2-Arylbenzofuran-3-carboxylate | Mg, THF/MeOH, -15 °C | trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylate | N/A | acs.org |

Conversion of Benzofuran-2-boronic Acid Derivatives via Trimethyl Borate and Lithium Diisopropylamide

A key strategy for synthesizing boronic acids on a heterocyclic core involves the directed lithiation of a precursor followed by quenching with a boron electrophile. The use of Lithium Diisopropylamide (LDA) as a strong, non-nucleophilic base is pivotal in this approach, enabling the deprotonation of specific carbon atoms. This method has been documented for the synthesis of benzofuran boronic acid derivatives, which serve as close structural analogs and demonstrate a viable pathway that can be adapted for the dihydrobenzofuran system.

In a representative procedure for a related compound, (3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid, the synthesis begins with ethyl benzofuran-3-carboxylate. acs.orgacs.org The substrate is dissolved in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature, typically -78 °C, to control reactivity and prevent side reactions. acs.orgacs.org Trimethyl borate is added to the solution, followed by the slow addition of LDA. acs.orgacs.org The LDA selectively deprotonates the C2 position of the benzofuran ring, creating a transient organolithium species. This intermediate immediately reacts with the co-present trimethyl borate. An acidic workup then hydrolyzes the resulting boronate ester to yield the desired boronic acid. acs.orgthieme-connect.com

Table 1: Representative Reaction Conditions for Borylation via Lithiation

| Parameter | Condition | Purpose |

|---|---|---|

| Base | Lithium Diisopropylamide (LDA) | Deprotonation of the aromatic ring |

| Boron Source | Trimethyl borate | Electrophile to trap the organolithium intermediate |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent to facilitate the reaction |

| Temperature | -78 °C | To control reactivity and minimize side products |

| Workup | Acidic (e.g., HCl) | Hydrolysis of the boronate ester to the boronic acid |

This lithiation-borylation sequence is a powerful tool for introducing a boronic acid group onto a pre-existing heterocyclic scaffold. nih.govresearchgate.net

Strategies for Introducing the Boronic Acid Moiety onto the Dihydrobenzofuran Skeleton at the 6-Position

Modern synthetic organic chemistry has increasingly turned to transition metal-catalyzed reactions to achieve selective C-H functionalization or to couple substrates. For the introduction of a boronic acid group at the 6-position of the dihydrobenzofuran skeleton, palladium-catalyzed cross-coupling and borylation reactions are particularly relevant strategies. nih.govsemanticscholar.org

One such advanced method is the palladium-promoted Heck/borylation cascade reaction. nih.gov This approach can utilize precursors like alkenes fused with aryl iodides. In a typical reaction, the dihydrobenzofuran precursor, functionalized with a leaving group such as iodide or triflate at the 6-position, would be reacted with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.gov The reaction is catalyzed by a palladium complex, often employing specialized ligands to enhance efficiency and selectivity. This process directly installs a boronate ester at the target position, which can then be hydrolyzed to the corresponding boronic acid. The versatility of this method allows for the synthesis of a variety of borylated dihydrobenzofuran derivatives with high efficiency. nih.govsemanticscholar.org

Advanced and Emerging Synthetic Approaches

The synthesis of boronic acids is continually evolving, with new technologies and methods being developed to improve safety, efficiency, and purity.

Flow Chemistry Applications in Boronic Acid Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, has emerged as a powerful technique for the synthesis of boronic acids. organic-chemistry.orgresearchgate.net This approach is particularly advantageous for reactions that use highly reactive intermediates, such as the organolithiums often generated during borylation reactions. rsc.orgresearchgate.net

In a typical flow setup for boronic acid synthesis, a solution of an aryl halide (e.g., 6-bromo-2,3-dihydrobenzofuran) is mixed with an organolithium reagent (like n-butyllithium) in a microreactor. nih.govorganic-chemistry.org The extremely fast mixing and precise temperature control achievable in these systems allow the lithium-halogen exchange to occur rapidly and with high selectivity, minimizing side reactions. organic-chemistry.orgresearchgate.net This organolithium intermediate is then immediately merged with a stream containing a boron electrophile, such as trimethyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BpinOiPr). researchgate.net The short reaction times, often on the order of seconds, prevent the degradation of unstable intermediates. organic-chemistry.org This technology offers significant advantages in terms of safety, scalability, and process control compared to traditional batch methods. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Time | Minutes to hours | Seconds to minutes organic-chemistry.org |

| Temperature Control | Moderate | Precise and rapid researchgate.net |

| Mixing | Slow/Variable | Rapid and efficient researchgate.net |

| Safety | Handling of large volumes of reactive intermediates | On-demand generation of reactive intermediates in small volumes researchgate.net |

| Scalability | Often requires re-optimization | Scaled by running the system for longer periods |

Chelate Complex Formation for Purification

A significant challenge in boronic acid synthesis can be the purification of the final product. Boronic acids can be prone to dehydration to form boroxines or may be difficult to separate from inorganic boron salts. An effective purification strategy involves the formation of stable, crystalline chelate complexes. nih.govmdpi.com

This technique relies on the Lewis acidic nature of the boron atom. Boronic acids react with bifunctional molecules containing hydroxyl and amino groups, such as diethanolamine (B148213) or dipropanolamine, to form tetracoordinate boronate complexes. mdpi.comrsc.org These chelated compounds are often highly stable, crystalline solids that can be easily isolated by filtration, separating them from soluble impurities. nih.govrsc.org The desired free boronic acid can then be regenerated by treating the complex with a mild acid. nih.govmdpi.com This method not only serves as an excellent purification technique but also provides a stable form for the storage of the boronic acid. mdpi.com

Reactivity and Mechanistic Studies of 2,3 Dihydrobenzofuran 6 Yl Boronic Acid in Catalysis

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. (2,3-Dihydrobenzofuran-6-yl)boronic acid serves as a key building block in these processes, primarily due to the reactivity of its boronic acid functional group. This moiety readily participates in catalytic cycles to form new bonds, making it a valuable reagent in medicinal and materials chemistry. cochemist.com Two of the most significant cross-coupling reactions involving this compound are the Suzuki-Miyaura coupling and the Chan-Lam-Evans coupling.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide. google.com Discovered by Akira Suzuki and Norio Miyaura, this reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. google.com this compound is an effective coupling partner in these reactions, providing a dihydrobenzofuran motif that is present in many biologically active compounds. cochemist.com

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-step process involving a palladium catalyst. google.com

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex (Pd(0)L_n). This step forms a palladium(II) intermediate (Ar-Pd(II)-X), which is the active species for the next stage. The rate of this step is typically dependent on the halide, with the reactivity order being I > Br > Cl. google.com

Transmetalation : In this key step, the organic group from the boronic acid is transferred to the palladium(II) center. First, the boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the Ar-Pd(II)-X complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ar').

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (Ar and Ar') couple to form the desired biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. google.comgoogle.com

This catalytic cycle is the accepted mechanism for Suzuki-Miyaura reactions involving arylboronic acids like this compound. google.com

A base is a critical component in the Suzuki-Miyaura coupling, as it plays a crucial role in the transmetalation step. The boronic acid itself is not sufficiently nucleophilic to react directly with the palladium(II) complex. The base activates the boronic acid by converting it into a more reactive tetracoordinate boronate anion ([R-B(OH)₃]⁻). This "ate" complex is more electron-rich and readily transfers its organic group to the palladium center. google.com Common inorganic bases used for this purpose include potassium carbonate, cesium carbonate, and potassium phosphate. The choice of base can significantly impact reaction yield and scope, and it is often selected based on the specific substrates and catalyst system being used.

This compound has been shown to be a competent coupling partner with aryl halides, particularly aryl bromides, in the synthesis of complex molecules. While comprehensive studies detailing its reactivity with a wide array of vinyl halides and pseudohalides (like triflates) are not widely published, its successful application in demanding syntheses indicates its robust nature. The general reactivity trend for the electrophilic partner in Suzuki couplings (I > OTf > Br > Cl) is expected to apply. google.com

Patent literature provides examples where this boronic acid is coupled with complex aryl halides as part of the synthesis of potential therapeutic agents. For instance, in the development of PD-1/PD-L1 protein/protein interaction modulators, this compound was successfully coupled to a complex chloro-pyrazine intermediate. Another example is found in the synthesis of indole (B1671886) derivatives for cancer treatment, where a general Suzuki coupling method is described for reacting aryl bromides with boronic acid derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling Partners for this compound Data sourced from patent literature describing the synthesis of complex molecules.

| Coupling Partner Class | Specific Example of Coupling Partner | Catalyst System | Base | Product Type |

| Aryl Halide | 2-Chloro-N-(4-methoxybenzyl)-5-nitropyrazin-3-amine | Not specified | Not specified | Intermediate for PD-1/PD-L1 Modulators |

| Aryl Halide | Aryl Bromide (General Method) | Not specified | Potassium Carbonate | Indole Derivatives |

A significant application of this compound is in the construction of advanced molecular scaffolds for drug discovery. Its dihydrobenzofuran core is a privileged structure in medicinal chemistry.

This boronic acid has been utilized in the synthesis of N-phenyl-pyridine-2-carboxamide derivatives intended as PD-1/PD-L1 protein/protein interaction modulators for cancer immunotherapy. In one documented synthesis, it was coupled with a substituted chloropyrazine core to assemble the target molecule.

Furthermore, it is listed as a reactant in the synthesis of complex indole derivatives being investigated as potential treatments for cancer by targeting protein kinase CK2. These applications underscore the compound's value in creating structurally diverse and complex molecules that are otherwise difficult to access.

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine (N-H) or alcohol (O-H). Unlike the palladium-catalyzed Suzuki reaction, the CLE coupling facilitates the formation of aryl-nitrogen or aryl-oxygen bonds. The reaction is often performed in the presence of air, as oxygen can serve as the oxidant to regenerate the active copper(II) or copper(III) catalyst.

A specific application involving this compound has been documented in the patent literature for the synthesis of indole derivatives. The procedure describes a copper-catalyzed reaction using copper(II) acetate (B1210297) as the catalyst and triethylamine (B128534) as the base in dichloromethane. This example demonstrates the utility of this compound in forming C-N bonds, expanding its synthetic versatility beyond the C-C bonds formed in Suzuki-Miyaura reactions.

Other Metal-Catalyzed Carbon-Carbon Bond Formations

While this compound is a common coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon (C-C) bonds, its utility extends to other metal-catalyzed transformations. nih.govresearchgate.net Organoboron compounds, in general, are versatile building blocks in organic synthesis beyond the well-known Suzuki coupling. nih.gov

Rhodium-catalyzed reactions represent another significant area where arylboronic acids are employed for C-C bond formation. nih.gov For instance, rhodium catalysis can be used for the conjugate addition of arylboronic acids to enones. Furthermore, a synergistic approach combining rhodium and boronic acid catalysis has been developed for the site-selective functionalization of complex molecules like carbohydrates, showcasing the expanding role of boronic acids as co-catalysts in sophisticated transformations. researchhub.com In these systems, the boronic acid may not only act as a transmetalating agent but also as a catalytic partner that influences stereocontrol and selectivity. researchhub.com

The scope of metal-catalyzed reactions involving arylboronic acids is broad, with various palladium and rhodium systems developed to construct biaryl and polyaryl structures, which are significant in materials science and medicinal chemistry. nih.govresearchgate.net

Lewis Acidity and Coordination Chemistry

The boron atom in this compound has a trigonal planar geometry with an empty p-orbital, which makes it an electron acceptor and thus a Lewis acid. researchgate.netlibretexts.org This Lewis acidity is fundamental to its reactivity and catalytic activity, enabling it to activate other molecules, particularly those with Lewis basic sites like oxygen or nitrogen atoms. researchgate.netnih.gov The acidity can be influenced by the substituents on the aromatic ring; however, studies on related systems have shown that substituents on flanking aromatic rings may not significantly alter the Lewis acidity, with effects like polar-π interactions and solvation playing a complex role. ru.nlresearchgate.net

Interaction with Hydroxy Groups (e.g., Diols, Amino Alcohols, Carbohydrates)

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as those found in carbohydrates, and with other polyols and amino alcohols. nih.govnih.gov This interaction involves the formation of a stable five- or six-membered cyclic boronate ester. researchgate.net The reaction proceeds through the addition of the diol to the Lewis acidic sp²-hybridized boron atom, resulting in a change to a tetrahedral, sp³-hybridized boronate species which is negatively charged. researchgate.net

This reversible binding is highly chemoselective and has been extensively used in the development of sensors for saccharides and in drug delivery systems. nih.govnih.gov For example, the formation of a boronate ester can increase the lipophilicity of a carbohydrate, enhancing its transport across cell membranes. nih.gov The stability of the boronate ester complex is a critical factor, and research has focused on understanding the equilibrium constants and conditions that favor tight binding. researchgate.net

Table 1: Interaction of Boronic Acids with Hydroxy Groups

| Interacting Species | Functional Group | Resulting Complex | Key Features |

|---|---|---|---|

| Diols (e.g., Glucose) | 1,2- or 1,3-diols | Cyclic Boronate Ester | Reversible covalent bond, change in boron hybridization (sp² to sp³). researchgate.net |

| Amino Alcohols (e.g., Serine) | Hydroxyl and Amino Groups | Boronate Ester/Adduct | Interaction with nucleophilic amino acid side chains. nih.gov |

| Carbohydrates | Multiple Diol Motifs | Polyvalent Boronate Complexes | Used for molecular recognition and sensing applications. nih.gov |

Role in Regioselective Functionalization

The boronic acid functional group can serve as a directing group to achieve regioselective C-H functionalization in aromatic systems. chalmers.se This strategy avoids the need for pre-functionalized substrates and minimizes the formation of isomeric mixtures. The reaction often proceeds through the formation of a stable five- or six-membered boracycle intermediate, which positions a catalyst or reagent to act on a specific C-H bond, typically at the ortho-position to the boron group. chalmers.se

For instance, boron tribromide (BBr₃) has been used to mediate the regioselective functionalization of 2-aryl-N-heteroarenes. chalmers.se In such cases, the boronic acid or a derivative can be converted into a more reactive species that directs subsequent halogenation, hydroxylation, or amination to a specific site on the aromatic ring. chalmers.se This approach provides a powerful tool for the late-stage functionalization of complex molecules.

Epoxide Ring Opening Catalysis

The Lewis acidity of boronic acids allows them to function as catalysts in the ring-opening of epoxides. nih.gov Epoxides are strained three-membered rings that can be opened by nucleophiles. masterorganicchemistry.com This process can be catalyzed by acids, which protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. masterorganicchemistry.com

A boronic acid can activate the epoxide by coordinating to the epoxide oxygen, which increases the electrophilicity of the ring carbons. This facilitates the attack by a nucleophile. The reaction mechanism is analogous to general acid catalysis, with the boronic acid playing the role of the Lewis acid. masterorganicchemistry.comyoutube.com This catalytic approach has been explored in reactions such as the ring-opening copolymerization of epoxides with boron-containing anhydrides to produce functional polyesters. nih.gov The mechanism involves the coordination of the boronic acid to the epoxide, followed by a rate-limiting ring-opening step by a nucleophile. nih.gov

Metal-Free Catalysis and Organic Transformations

This compound can participate in a variety of organic transformations without the need for transition metal catalysts. rsc.org While boronic acids are only moderately nucleophilic, their reactivity can be enhanced by activators or through the use of highly electrophilic reaction partners. rsc.org Metal-free reactions are advantageous as they avoid the cost and potential toxicity associated with transition metals.

Boron-catalyzed, metal-free cross-coupling reactions between allylic alcohols and boronic acids have been developed using highly Lewis acidic boranes like B(C₆F₅)₃ as catalysts. nih.gov These reactions proceed with high regioselectivity and tolerate a broad range of functional groups. nih.gov Other metal-free transformations include conjugate additions and addition-elimination reactions, often promoted by reagents like boron trifluoride (BF₃) or cyanuric fluoride (B91410), which increase the electron deficiency of the boron center. rsc.org

Activation of Carboxylic Acids

Boronic acids are effective catalysts for reactions involving the activation of carboxylic acids. nih.govrsc.org This activation typically occurs through the formation of an intermediate complex that renders the carboxylic acid more electrophilic. One proposed mechanism involves the formation of an acyloxyboronate species.

For example, boronic acids can catalyze the direct condensation of carboxylic acids with amines to form amides or with diamines to form benzimidazoles. nih.gov The boronic acid activates the carboxylic acid by forming a Lewis acid-base complex. Detailed investigations suggest that in some cases, activation proceeds through hydrogen-bonding interactions rather than direct coordination to the Lewis acidic boron center. researchgate.net This catalytic activity obviates the need for harsh conditions or stoichiometric activating agents, aligning with the principles of green chemistry. nih.gov

Table 2: Example of Boron-Catalyzed Metal-Free Cross-Coupling

| Allylic Alcohol | Boronic Acid | Catalyst | Yield | Reference |

|---|---|---|---|---|

| (E)-1,3-diphenylprop-2-en-1-ol | Phenylboronic acid | B(C₆F₅)₃ (5 mol%) | 92% | nih.gov |

| (E)-1,3-bis(4-chlorophenyl)prop-2-en-1-ol | Phenylboronic acid | B(C₆F₅)₃ (5 mol%) | 90% | nih.gov |

| (E)-1,3-diphenylprop-2-en-1-ol | (4-(Dimethylamino)phenyl)boronic acid | B(C₆F₅)₃ (5 mol%) | 90% | nih.gov |

| (E)-1,3-diphenylprop-2-en-1-ol | Benzofuran-2-ylboronic acid | B(C₆F₅)₃ (5 mol%) | 88% | nih.gov |

This table presents data for related compounds to illustrate the scope of the reaction.

Aldol Reactions and Boron Enolate Formation

There is no available scientific literature or research data detailing the participation of this compound in Aldol reactions or the subsequent formation of boron enolates. While the Aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry youtube.com, and boron enolates are known reactive intermediates, the specific reactivity profile of this compound in this capacity has not been investigated.

Friedel-Crafts Alkylations

No studies have been published that describe the use or mechanistic investigation of this compound in Friedel-Crafts alkylation reactions. Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution for attaching substituents to aromatic rings wikipedia.org, but research has not extended to this specific boronic acid derivative as a reactant or catalyst.

Computational and Theoretical Investigations of Reaction Mechanisms

Detailed computational and theoretical studies specifically focused on this compound are absent from the current body of scientific literature. While computational methods like Density Functional Theory (DFT) are powerful tools for understanding reaction mechanisms, transition states, and molecular interactions of boronic acids in general nih.govbiorxiv.orgrsc.org, these methods have not been applied to the title compound according to available records.

Quantum Chemical Methods and DFT Studies

No dedicated quantum chemical or DFT studies characterizing the electronic structure, reactivity, or mechanistic pathways involving this compound have been reported.

Understanding Transition States and Reaction Pathways

There is no information available on the transition states or reaction pathways for any catalytic reaction involving this compound.

Analysis of Non-Covalent Interactions

An analysis of the non-covalent interactions of this compound has not been a subject of published research.

Solvent and Conformation Effects on Reactivity

Specific studies on how solvent and conformational changes affect the reactivity of this compound are not present in the available literature.

Applications of 2,3 Dihydrobenzofuran 6 Yl Boronic Acid in Advanced Materials Science

Polymer and Optoelectronics Materials

The integration of (2,3-Dihydrobenzofuran-6-yl)boronic acid into polymers can impart unique optical and electronic properties, making them suitable for applications in optoelectronic devices. The dihydrobenzofuran unit itself has been incorporated into materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netnii.ac.jp

Borinic acids, which can be derived from boronic acids, are known to form polymers that can act as chemical sensors. whiterose.ac.uk The Lewis acidic nature of the boron center in borinic acid derivatives allows for interactions with various analytes, leading to detectable changes in the polymer's properties, such as fluorescence or conductivity. While direct studies on polymers from this compound for this purpose are not yet prevalent, the synthesis of borinic acid derivatives from various arylboronic acids is a well-established field. whiterose.ac.uk The incorporation of the dihydrobenzofuran unit could influence the sensitivity and selectivity of such sensors due to its electronic and structural effects. Research on related dihydrobenzofuran derivatives has shown their utility in developing chemosensors, for instance, for the detection of metal ions. researchgate.net

Tetracoordinate boron complexes are a class of highly luminescent materials with applications in OLEDs and bio-imaging. researchgate.netresearchgate.net These complexes are typically formed by reacting a boronic acid or its derivatives with a multidentate ligand. The resulting materials often exhibit high quantum yields and tunable emission colors. researchgate.net Although specific luminescent tetracoordinate boron complexes derived from this compound are not extensively documented in current literature, the synthesis of such complexes using other arylboronic acids is common. researchgate.netresearchgate.net For example, a patent has mentioned this compound in the context of synthesizing indole (B1671886) derivatives that show luminescence properties. google.com

Table 1: Examples of Luminescent Tetracoordinate Boron Complexes and Their Properties (Note: This table is illustrative and based on general findings for tetracoordinate boron complexes, as specific data for this compound derivatives is not available.)

| Boron Source Precursor | Ligand Type | Emission Color | Application |

| Arylboronic Acid | Bidentate N,N-ligand | Blue to Green | OLEDs |

| Arylboronic Acid | Tridentate N,O,N-ligand | Yellow to Red | Bio-imaging |

The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, is a powerful tool for the synthesis of π-conjugated polymers. google.com These polymers are the backbone of many organic electronic devices, including solar cells and transistors. This compound can serve as a monomer in these polymerization reactions, introducing the dihydrobenzofuran unit into the polymer chain. The electronic properties of the resulting polymer can be tuned by the choice of the comonomer. The synthesis of low-bandgap polymers containing benzodifuranone units, structurally related to dihydrobenzofuran, has been reported to yield materials with broad absorption bands and small HOMO-LUMO gaps, which are desirable for photovoltaic applications. colab.ws

Advanced Materials with Tailored Properties

The ability of the boronic acid group to form reversible covalent bonds makes this compound a key component for creating "smart" materials that can respond to external stimuli.

Polymers incorporating boronic acids are known to be responsive to changes in pH and the concentration of diols, such as glucose. documentsdelivered.comcore.ac.ukresearchgate.net This responsiveness stems from the equilibrium between the neutral boronic acid and the anionic boronate ester formed upon binding with a diol. This change in charge can trigger macroscopic changes in the polymer, such as swelling or dissolution. While specific research on responsive polymers from this compound is limited, the general principles are well-established for other boronic acid-containing polymers. documentsdelivered.comcore.ac.ukresearchgate.net The dihydrobenzofuran moiety could add hydrophobicity and rigidity to the polymer backbone, influencing the dynamics and sensitivity of the response.

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. "Smart" hydrogels can undergo volume phase transitions in response to specific stimuli. Boronic acid-functionalized hydrogels are of particular interest for applications such as controlled drug delivery and tissue engineering. google.comresearchgate.net The crosslinking in these hydrogels can be based on the dynamic covalent bonds between boronic acids and diols. For instance, a hydrogel can be designed to release a therapeutic agent in the presence of glucose, making it a potential system for self-regulated insulin (B600854) delivery. Although the direct use of this compound in smart hydrogels is not widely reported, the synthesis of hydrogels from other boronic acid-functionalized polymers is an active area of research. google.comresearchgate.net The incorporation of the dihydrobenzofuran unit could impact the mechanical properties and the release kinetics of the hydrogel.

Surface Modification

The utility of this compound in advanced materials science extends to the strategic modification of material surfaces. This application hinges on the unique chemical reactivity of the boronic acid functional group (–B(OH)₂), which enables the molecule to act as a robust anchor for grafting onto various substrates, particularly those with metal oxide or hydroxyl-rich surfaces. dntb.gov.uatue.nl The process allows for the creation of well-defined, self-assembled monolayers (SAMs) that can fundamentally alter the physicochemical properties of a surface.

The primary mechanism for this surface functionalization involves a condensation reaction between the boronic acid and surface hydroxyl (-OH) groups. nih.gov This reaction forms strong, covalent boronate ester bonds (Surface-O-B-), effectively tethering the (2,3-Dihydrobenzofuran-6-yl) moiety to the substrate. tue.nl This covalent linkage provides a stable and durable surface coating. Once anchored, the dihydrobenzofuran portion of the molecule forms the new outermost layer, presenting a new chemical interface with tailored properties.

While specific research focusing exclusively on this compound for surface modification is not extensively documented in publicly available literature, the principles are well-established through studies of analogous arylboronic acids. For instance, research on similar compounds demonstrates their capacity to form densely packed monolayers on substrates like silicon. nih.gov In a representative study using a different aromatic boronic acid, 4-vinylbenzeneboronic acid, researchers successfully created a functionalized, oxide-free silicon surface. nih.gov The findings from such studies provide a clear blueprint for the potential application of this compound.

Detailed analysis in these analogous systems reveals significant changes in surface properties. The formation of the organic monolayer can be confirmed and quantified using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and its impact on electrochemical behavior can be measured. nih.gov For example, the charge-transfer resistance of the surface can be dramatically altered upon functionalization, indicating a successful modification of the surface's electronic properties. nih.gov

The table below summarizes typical research findings from the surface functionalization of a silicon substrate using a model boronic acid, which illustrates the type of data and outcomes expected from such a process.

| Parameter | Description | Typical Finding (by Analogy) | Reference |

|---|---|---|---|

| Substrate | The base material being modified. | Hydrogen-terminated Si(111) | nih.gov |

| Functionalizing Molecule | The boronic acid used to form the monolayer. | 4-vinylbenzeneboronic acid | nih.gov |

| Attachment Chemistry | The chemical reaction used to bind the molecule to the surface. | UV-directed hydrosilylation leading to boronic acid monolayer | nih.gov |

| Surface Coverage | The density of the molecular layer on the substrate. | ~0.34 chains per surface Si atom ((4.4 ± 0.5) × 10⁻¹⁰ mol cm⁻²) | nih.gov |

| Electrochemical Property Change | Change in charge-transfer resistance (Rct) upon binding an analyte (dopamine). | Decrease from 4.9 MΩ to 14 kΩ | nih.gov |

By applying these established principles, this compound can be envisioned as a valuable tool for creating functional surfaces. The dihydrobenzofuran group could impart specific optical, electronic, or biocompatible properties to materials like semiconductors, metal-oxide nanoparticles, and biomedical implants. tue.nlnih.gov

Derivatization and Functionalization Strategies

Conversion to Other Boron-Containing Derivatives

Boronic acids are often converted into more stable or differently reactive derivatives to facilitate their handling, purification, and use in specific synthetic applications. nih.gov The vacant p-orbital on the sp²-hybridized boron atom makes boronic acids Lewis acidic and susceptible to dehydration to form cyclic boroxine (B1236090) anhydrides. vt.edu Conversion to boronate esters or trifluoroborates mitigates these issues.

One of the most common strategies for protecting and stabilizing boronic acids is their conversion to boronate esters. nih.gov This is typically achieved by condensation with a diol, such as pinacol (B44631), neopentyl glycol, or catechol. nih.gov Pinacol esters are particularly prevalent due to their high stability, making them amenable to a wide range of reaction conditions, including chromatography. nih.gov

The formation of a pinacol boronate ester from (2,3-Dihydrobenzofuran-6-yl)boronic acid can be accomplished through several methods. A straightforward approach involves the reaction of the boronic acid with pinacol, often with azeotropic removal of water. Alternatively, boronic acids can be converted to their pinacol esters by reacting with pinacolborane or by transesterification. nih.gov These esters are crucial intermediates, for example, in Miyaura borylation reactions where a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) is used. nih.gov While many boronate esters are stable, methods for their deprotection back to the boronic acid, such as transesterification with diethanolamine (B148213) followed by hydrolysis, have also been developed. nih.gov

Table 1: General Conditions for Boronate Ester Formation

| Method | Reagents | Conditions | Purpose |

|---|---|---|---|

| Esterification | Boronic Acid, Pinacol | Toluene, reflux with Dean-Stark trap | Protection/Stabilization |

| Transesterification | Boronic Acid, Isobutyl Boronic Acid | Not specified | Deprotection of other esters |

| Borylation | Aryl Halide, B₂pin₂, Pd Catalyst | Base (e.g., KOAc), Solvent (e.g., Dioxane) | In situ formation and use |

| Grignard Reaction | Grignard Reagent, Pinacolborane (PinBH) | Ethereal solvent (e.g., THF), 25 °C | Synthesis from halides google.com |

An alternative to boronate esters is the conversion of boronic acids to potassium organotrifluoroborate salts (R-BF₃K). These salts exhibit enhanced stability compared to boronic acids, being crystalline, air-stable solids that are generally unreactive towards protodeboronation under basic conditions. unimelb.edu.auresearchgate.net

The conversion is typically achieved by reacting the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). unimelb.edu.au This process involves the displacement of the hydroxyl groups on the boron atom by fluoride ions. Research has shown that even stable boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates, can be converted to trifluoroborates at elevated temperatures (e.g., 70 °C), a transformation that was previously challenging. unimelb.edu.au The resulting trifluoroborates can be used directly in coupling reactions or can serve as intermediates for the generation of other boronic acid derivatives. unimelb.edu.au

Table 2: Conditions for Trifluoroborate Formation from Boron Derivatives

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| B(mida) derivatives | aq. KHF₂ (3–4 equiv.) | Methanol (B129727), 70 °C, 1–2 h | Good | unimelb.edu.au |

| Phenylboronic Acid | KHF₂ | Methanol/Water | Not specified | unimelb.edu.au |

| Acyltrifluoroborates | Not applicable | Prepared from potassium acyltrifluoroborates | High | researchgate.net |

Post-Coupling Functionalization

After this compound or its derivatives are used in a coupling reaction, such as the Suzuki-Miyaura coupling, the resulting dihydrobenzofuran-containing product can undergo further synthetic modifications. These subsequent reactions target other functional groups on the scaffold, allowing for the rapid diversification of the core structure. acs.org

In synthetic sequences where the dihydrobenzofuran scaffold also contains an ester group, this group can be hydrolyzed to the corresponding carboxylic acid post-coupling. acs.org This transformation is a key step in creating libraries of compounds for biological screening. For instance, after a Suzuki coupling to form a 2-arylbenzofuran-3-carboxylate, the ester can be saponified under basic conditions. acs.org

A typical procedure involves treating the ester with a base like sodium hydroxide (B78521) (NaOH) in a mixed solvent system such as tetrahydrofuran (B95107) (THF), methanol (MeOH), and water at an elevated temperature. acs.orgnih.gov This reaction generally proceeds in high yield (64-100%) to furnish the carboxylic acid, which can then be used in subsequent reactions. acs.org Enzymatic hydrolysis using lipases, such as Candida antarctica lipase, has also been employed for the enantioselective hydrolysis of esters on the 2,3-dihydrobenzofuran (B1216630) core, yielding chiral acids. researchgate.netacademicjournals.org

Table 3: Conditions for Hydrolysis of Dihydrobenzofuran Esters

| Method | Reagents/Enzyme | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Basic Hydrolysis | NaOH (4 equiv.) | THF/MeOH/H₂O (1:1:1), 70 °C | Carboxylic Acid | 64-100% | acs.org |

| Enzymatic Hydrolysis | Candida antarctica lipase | D-tB (1:9), Room Temp | Chiral Acid | 54% | researchgate.netacademicjournals.org |

The carboxylic acids generated from the hydrolysis of ester coupling products are valuable intermediates for the synthesis of amides. acs.org Standard peptide coupling reagents can be employed to form the amide bond between the dihydrobenzofuran carboxylic acid and a variety of amines.

A common coupling agent used for this purpose is N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU), in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF). acs.org This method allows for the synthesis of a diverse library of amide derivatives from a common carboxylic acid precursor, with yields ranging from modest to excellent (14-88%), depending on the amine used. acs.org

Table 4: General Procedure for Amide Coupling

| Reagents | Base | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid, Amine, TBTU | Triethylamine (TEA) | DMF | Room Temperature, 24 h | 14-88% | acs.org |

| Carboxylic Acid, Oxalyl Chloride, NH₄OH | Not specified | Not specified | Not specified | Not specified | nih.gov |

Further modification of the heterocyclic core itself can be explored. Attempts to reduce the double bond within the furan (B31954) ring of a related 2-aryl-3-ethoxycarbonyl benzofuran (B130515) (a non-dihydro analog) have been investigated. acs.org Catalytic hydrogenation using palladium on carbon (Pd/C) successfully reduced the benzofuran to the corresponding cis-2,3-dihydrobenzofuran ester. acs.org However, this strategy faced challenges in subsequent steps, as the ester hydrolysis required to form the carboxylic acid led to epimerization, compromising stereochemical integrity. acs.org An alternative approach of performing the hydrolysis first, followed by reduction of the resulting benzofuran carboxylic acid, was unsuccessful in yielding the desired product. acs.org In other contexts, reduction of aurones with sodium borohydride (B1222165) has been shown to produce 2,3-dihydrobenzofuran-3-ols. rsc.org

Stereoselective Transformations and Chiral Dihydrobenzofurans

The creation of chiral centers in the dihydrobenzofuran framework is of paramount importance for modulating pharmacological activity and other molecular properties. Research in this area has concentrated on leveraging the boronic acid functionality of this compound to direct stereoselective reactions. These efforts can be broadly categorized into asymmetric catalysis, enantiomeric separation, and diastereoselective synthesis, each offering a distinct pathway to optically active dihydrobenzofurans.

Asymmetric Catalysis

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules, and its application to reactions involving arylboronic acids is well-established. While direct asymmetric transformations utilizing this compound as the prochiral substrate are not extensively documented in dedicated studies, the broader field of asymmetric Suzuki-Miyaura cross-coupling provides a strong foundation for its potential applications. This reaction, which couples an organoboron compound with an organic halide, can generate axially chiral biaryls or products with new stereocenters when guided by a chiral catalyst.

The success of such transformations is heavily reliant on the design of the chiral ligand that coordinates to the metal center, typically palladium or rhodium. These ligands create a chiral environment around the metal, influencing the stereochemical outcome of the reaction. For instance, rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to electron-deficient olefins have been shown to produce chiral products with high enantioselectivity. The choice of a suitable chiral phosphine-olefin or diene ligand is critical in these systems to achieve high yields and stereocontrol.

While specific examples detailing the use of this compound in this context are sparse, the general principles of asymmetric Suzuki-Miyaura couplings suggest its viability in synthesizing chiral biaryl compounds. The steric and electronic properties of the dihydrobenzofuran ring would play a significant role in the stereochemical course of the reaction.

Table 1: Examples of Chiral Ligands in Asymmetric Arylboronic Acid Additions

| Ligand Type | Metal | Application | Reference |

| Chiral Phosphine-Olefin | Rhodium | Asymmetric 1,4-addition to maleimides | nih.gov |

| Chiral Diene | Rhodium | Asymmetric 1,4-addition to α,β-unsaturated ketones | researchgate.net |

| Chiral Phosphorus-Olefin | Rhodium | Asymmetric arylation of electron-deficient olefins |

Enantiomeric Separation and Purity

In cases where direct asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, the separation of enantiomers from a racemic mixture is a crucial alternative. This can be achieved through various techniques, with chiral chromatography being one of the most common and effective methods. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) can resolve enantiomers, allowing for their isolation and the determination of enantiomeric excess (e.e.).

For derivatives of this compound, once a racemic product is synthesized, chiral HPLC can be employed to separate the enantiomers. The choice of the chiral column and the mobile phase is critical for achieving good separation. For example, in the synthesis of related 3,3-disubstituted-2,3-dihydrobenzofurans, chiral HPLC with columns like Daicel Chiralcel have been successfully used to determine enantiomeric ratios.

Table 2: Techniques for Enantiomeric Separation and Purity Determination

| Technique | Principle | Application | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers and determination of enantiomeric excess. | |

| Diastereomeric Resolution | Formation of separable diastereomers by reaction with a chiral resolving agent. | Isolation of pure enantiomers from a racemic mixture. |

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. While this compound itself is achiral, its derivatization can introduce stereocenters, and subsequent reactions can be influenced by these existing chiral elements.

For instance, if the dihydrobenzofuran ring is substituted with a chiral auxiliary, subsequent reactions at or near the boronic acid group can proceed with a high degree of diastereoselectivity. The chiral auxiliary directs the approach of the reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

One-pot reactions that involve multiple bond-forming events can also be designed to be highly diastereoselective. For example, a one-pot synthesis of 4,5-dihydrofuro[2,3-b]azocin-6-one derivatives through a cyclization/[4+4] annulation sequence has been reported to exhibit high efficiency and diastereoselectivity. Although this example does not directly involve this compound, it illustrates the potential for achieving high diastereocontrol in the synthesis of complex fused-ring systems containing a dihydrofuran motif. The development of similar diastereoselective strategies starting from derivatives of this compound holds promise for the construction of stereochemically rich and complex molecules.

Computational and Theoretical Studies

Molecular Docking and Interaction Affinity

While specific molecular docking studies focused solely on (2,3-Dihydrobenzofuran-6-yl)boronic acid are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of bioactive molecules provides indirect evidence of its interaction capabilities. For instance, derivatives of this compound have been investigated as modulators of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical pathway in cancer immunotherapy. google.com The synthesis of N-phenyl-pyridine-2-carboxamide derivatives, which have shown potential as PD-1/PD-L1 modulators, utilizes this compound as a starting material. google.com

Computational docking is a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The interaction of this compound has been noted in the context of its influence on the binding of larger molecules to protein targets like the BAG3 protein.

Reaction Mechanism Elucidation

The synthesis of this compound itself, as well as its subsequent use in coupling reactions, involves complex reaction mechanisms that can be elucidated through computational studies. A common synthetic route involves the lithiation of a protected 2,3-dihydrobenzofuran (B1216630) followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

One patented method for producing this compound involves the following steps:

Cooling a solution of 2,2,6,6-tetramethylpiperidine (B32323) in tetrahydrofuran (B95107) (THF).

Adding n-butyllithium (n-BuLi) to the cooled solution.

After a period of stirring, adding triisopropyl borate.

The reaction mixture is then further processed to yield the final boronic acid. google.com

Computational chemistry can model the transition states and intermediates of such reactions, providing insights into the reaction kinetics and thermodynamics. These studies can help optimize reaction conditions to improve yield and purity.

Predicting Biotransformation

There is limited direct research on the predicted biotransformation of this compound. However, computational tools can be employed to predict its metabolic fate. The biotransformation of boronic acids, in general, can involve enzymatic oxidation of the carbon-boron bond, leading to the corresponding alcohol, which can then undergo further metabolism. The dihydrobenzofuran ring may also be subject to metabolic modifications such as hydroxylation or ring-opening reactions. Predicting these metabolic pathways is crucial for assessing the pharmacokinetic and toxicological profiles of any potential drug candidate derived from this compound.

Crystal Engineering and Intermolecular Interactions

The crystal structure of this compound and its derivatives is influenced by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. The boronic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic dimeric or polymeric structures in the solid state.

Quantitative Structure-Activity Relationships (QSAR) and Structural Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) and Structural Activity Relationship (SAR) studies are pivotal in drug discovery for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies would aim to correlate changes in the molecular structure with changes in biological efficacy.

Future Directions and Perspectives in 2,3 Dihydrobenzofuran 6 Yl Boronic Acid Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of (2,3-Dihydrobenzofuran-6-yl)boronic acid and its derivatives is poised for significant evolution, with a strong emphasis on improving efficiency and adhering to the principles of green chemistry. rsc.orgrsc.org Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate considerable waste. Future research will likely focus on the development of more atom-economical and environmentally benign methodologies.

One promising avenue is the application of visible-light-mediated synthesis . This approach, which utilizes light as a renewable energy source to drive chemical reactions, has been successfully employed for the synthesis of various heterocyclic compounds, including dihydrobenzofuran chalcogenides under mild conditions. mdpi.com Adapting these methods for the direct borylation of the dihydrobenzofuran ring or for the cyclization of appropriately substituted precursors could offer a more sustainable route to the target molecule.

Furthermore, the exploration of transition-metal-free synthetic protocols is a burgeoning area of research. nih.gov Recent updates in the synthesis of dihydrobenzofurans highlight methods that avoid heavy metals, thereby reducing toxicity and cost. nih.gov These can include iodine-induced syntheses and organocatalyzed reactions, which offer milder reaction conditions and greater functional group tolerance. nih.gov The development of one-pot reactions that combine the formation of the dihydrobenzofuran core with the introduction of the boronic acid group would represent a significant leap in efficiency.

Exploration of New Catalytic Applications Beyond Established Cross-Couplings

While this compound is a valuable partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, its potential as a catalyst in its own right remains largely unexplored. nih.gov Boronic acids, in general, are gaining recognition as versatile organocatalysts for a variety of organic transformations. rsc.orgnih.gov

Future research could investigate the catalytic activity of this compound in reactions such as:

Amide bond formation: Boronic acid catalysis has been shown to be effective in the direct amidation of carboxylic acids, proceeding through mechanisms that are still under active investigation. rsc.orgrsc.org The unique electronic properties of the dihydrobenzofuran ring could modulate the catalytic activity of the boronic acid moiety in such transformations.

Dehydration reactions: Organoboron acids can catalyze the dehydration of alcohols and carbohydrates, which is particularly relevant for the conversion of biomass into valuable platform chemicals. nih.gov

Cycloaddition reactions: Certain arylboronic acids have been shown to catalyze cycloaddition reactions through Lewis acid activation. nih.gov

The dihydrobenzofuran scaffold might play a crucial role in modulating the Lewis acidity and stability of the boronic acid, potentially leading to novel catalytic activities and selectivities. mit.edu

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for rapid optimization and scale-up. nih.govbeilstein-journals.org The synthesis of boronic acids, which can involve organolithium intermediates, is particularly well-suited to flow chemistry, as the precise control over reaction time and temperature can minimize side reactions and improve yields. nih.govnih.gov

Integrating the synthesis of this compound and its derivatives into automated flow systems would enable high-throughput synthesis . This would allow for the rapid generation of a library of structurally diverse compounds for screening in various applications, from drug discovery to materials science. rsc.orgnih.gov High-throughput screening methods could then be employed to quickly identify derivatives with desired properties. rsc.org

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds and materials. Density Functional Theory (DFT) and other computational methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. ajpchem.orgresearchgate.net

Future computational studies could focus on:

Predicting Reactivity: Calculating properties such as HOMO-LUMO gaps, electrostatic potential maps, and reaction energy profiles can provide insights into the chemical reactivity of the molecule and guide the design of new reactions. ajpchem.orgresearchgate.net

Modeling Interactions: Simulating the interaction of this compound with biological targets or within materials can help in the rational design of new drugs or functional materials. researchgate.net

Understanding Catalytic Mechanisms: Computational modeling can elucidate the mechanisms of catalytic reactions involving this boronic acid, aiding in the optimization of catalysts and reaction conditions. rsc.org

These predictive models can significantly reduce the experimental effort required for the discovery and development of new applications for this compound.

Synergistic Applications in Multi-functional Materials

The combination of the dihydrobenzofuran unit, a common motif in biologically active compounds, and the versatile boronic acid group makes this compound an attractive building block for the creation of multi-functional materials. nih.gov

Potential areas of application include:

Stimuli-Responsive Materials: Boronic acids are known to form reversible covalent bonds with diols, a property that can be exploited to create materials that respond to changes in pH, the presence of sugars, or reactive oxygen species. mdpi.comrsc.orgnih.gov Incorporating this compound into polymers or hydrogels could lead to the development of smart materials for applications such as controlled drug delivery and sensing. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs): The boronic acid group can act as a linker for the construction of MOFs. rsc.orgrsc.orgresearchgate.net MOFs constructed from this compound could possess unique porous structures and functionalities, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The dihydrobenzofuran moiety could impart specific recognition properties or biological activity to the resulting MOF.

The synergistic interplay between the dihydrobenzofuran scaffold and the boronic acid functionality opens up exciting possibilities for the design of advanced materials with tailored properties.

Q & A

Q. What are the recommended synthetic routes for (2,3-Dihydrobenzofuran-6-yl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of the dihydrobenzofuran scaffold. For example, boronic acid groups can be introduced via palladium-catalyzed coupling with bis(pinacolato)diboron under anhydrous conditions. Precursor functionalization (e.g., halogenation at the 6-position of 2,3-dihydrobenzofuran) is often required prior to boron insertion. Reaction optimization should focus on temperature control (60–100°C) and ligand selection (e.g., SPhos or XPhos) to enhance yield .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- HPLC-MS : To detect impurities and confirm molecular weight. Derivatization with diols (e.g., 1,2-ethanediol) is recommended to prevent boroxine formation, which can interfere with ionization .

- NMR Spectroscopy : B NMR (δ ~30 ppm for boronic acids) and H/C NMR to confirm regiochemistry and boronic acid attachment .

- FT-IR : B-O stretching (~1350 cm) and O-H vibrations (~3200 cm) for functional group validation .

Q. What thermodynamic factors govern the diol-binding affinity of this boronic acid?

Binding constants () depend on:

- pH : Optimal binding occurs near the boronic acid’s p (typically ~8.5–9.5), where the trigonal boronate form dominates .

- Diol geometry : 1,2- or 1,3-diols with cis-configuration enhance stability. For example, D-fructose binds more tightly than D-glucose due to favorable stereoelectronic alignment .

Advanced Research Questions

Q. How do kinetic parameters influence binding efficiency in sugar-sensing applications?

Stopped-flow fluorescence studies reveal that the "on" rate () is critical. For arylboronic acids, values with sugars follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Reaction completion within seconds enables real-time sensing, but equilibration times must be validated for specific experimental conditions (e.g., buffer composition, temperature) .

Q. What strategies mitigate boroxine formation during mass spectrometric analysis?

- Derivatization : Pre-treatment with diols (e.g., pinacol) converts boronic acids to cyclic esters, suppressing dehydration/trimerization .

- Matrix selection : Use MALDI matrices with low acidity (e.g., DHB) to minimize acid-catalyzed boroxine formation .

- Rapid analysis : Limit laser exposure and employ high-speed detectors to reduce thermal degradation .

Q. How does the dihydrobenzofuran ring’s electronic environment modulate boronic acid reactivity?

Electron-donating substituents (e.g., methoxy groups) on the benzofuran ring lower the boronic acid’s p, enhancing binding at physiological pH. Conversely, electron-withdrawing groups (e.g., halogens) reduce nucleophilicity, slowing esterification kinetics. Computational studies (DFT) can predict substituent effects on Lewis acidity and binding kinetics .

Q. What computational methods predict boronic acid affinity in drug design?

Q. How does diol selection impact oxidative stability of boronic esters in therapeutic contexts?

Boronic esters with high diol affinity (e.g., pinacol) resist hydrolysis but may oxidize rapidly under ROS-rich conditions. For example, pinacol-derived esters oxidize 50% faster than neopentyl glycol analogs. Stability can be tuned by balancing diol steric bulk (to slow oxidation) and electron density (to resist hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.